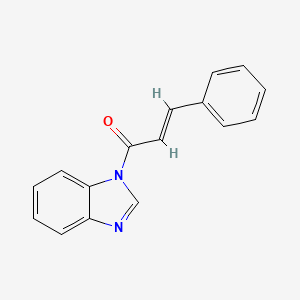![molecular formula C14H11ClF2N2O2S B5267049 N-{4-[chloro(difluoro)methoxy]phenyl}-2-(pyridin-2-ylthio)acetamide](/img/structure/B5267049.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(pyridin-2-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(pyridin-2-ylthio)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is an enzyme that plays a crucial role in the signaling pathways of cytokine receptors, which are involved in immune cell development and function. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases and transplant rejection.
Mecanismo De Acción
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(pyridin-2-ylthio)acetamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokine receptors. By inhibiting JAK3, this compound blocks the activation of downstream signaling pathways, which leads to a reduction in cytokine production and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and immune cell activation in preclinical models and clinical trials. It has also been shown to improve clinical outcomes in patients with rheumatoid arthritis, psoriasis, and transplant rejection. However, this compound can also have negative effects on immune cell function, such as impairing T cell function and increasing the risk of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(pyridin-2-ylthio)acetamide is a potent and selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune cell function and cytokine signaling pathways. However, this compound can also have off-target effects on other JAK family members, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-{4-[chloro(difluoro)methoxy]phenyl}-2-(pyridin-2-ylthio)acetamide. One area of interest is the development of more selective JAK3 inhibitors that do not have off-target effects on other JAK family members. Another area of interest is the identification of biomarkers that can predict patient response to this compound treatment. Additionally, there is ongoing research on the use of this compound in combination with other immunosuppressive agents for the treatment of autoimmune diseases and transplant rejection.
Métodos De Síntesis
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(pyridin-2-ylthio)acetamide can be synthesized through a multi-step process, starting with the reaction of 2-chloro-4-nitroaniline with difluoromethyl chloromethyl ether to form 2-chloro-4-nitro-5-(difluoromethoxy)aniline. This intermediate is then converted to 4-amino-3-chloro-5-(difluoromethoxy)benzoic acid, which is further reacted with thionyl chloride and pyridine to form N-(4-chloro-3-(difluoromethoxy)phenyl)-2-(pyridin-2-ylthio)acetamide. This intermediate is then treated with sodium hydroxide to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(pyridin-2-ylthio)acetamide has been extensively studied for its potential therapeutic applications in autoimmune diseases and transplant rejection. It has been shown to be effective in preclinical models of rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease. In clinical trials, this compound has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and transplant rejection.
Propiedades
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O2S/c15-14(16,17)21-11-6-4-10(5-7-11)19-12(20)9-22-13-3-1-2-8-18-13/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRNNXXPXJQRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5266974.png)
![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5266976.png)

![N-(3-chloro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5266984.png)
![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5266989.png)

![3-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}pyridin-2-ol](/img/structure/B5267007.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenoxyethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5267009.png)
![4-{2-[2-(1-benzofuran-5-yl)-1H-imidazol-1-yl]ethyl}benzenesulfonamide](/img/structure/B5267032.png)

![2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5267036.png)
![1-{3-[2-(allyloxy)phenoxy]propyl}-4-methylpiperazine hydrochloride](/img/structure/B5267041.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5267046.png)
![3,5-dimethyl-1-[(2-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5267055.png)
